2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol
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Overview
Description
2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound with a complex structure that includes an octyl group, an imino group, and two chlorophenyl groups
Preparation Methods
The synthesis of 2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with octylamine to form an imine intermediate. This intermediate is then reacted with 4-chlorophenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol can be compared with other similar compounds such as:
2-(Octylimino-(2-chlorophenyl)methyl)-4-bromophenol: This compound has a bromine atom instead of a chlorine atom, which may result in different chemical reactivity and biological activity.
2-(Octylimino-(2-chlorophenyl)methyl)-4-fluorophenol: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
Properties
CAS No. |
80018-14-0 |
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Molecular Formula |
C21H25Cl2NO |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
4-chloro-2-[C-(2-chlorophenyl)-N-octylcarbonimidoyl]phenol |
InChI |
InChI=1S/C21H25Cl2NO/c1-2-3-4-5-6-9-14-24-21(17-10-7-8-11-19(17)23)18-15-16(22)12-13-20(18)25/h7-8,10-13,15,25H,2-6,9,14H2,1H3 |
InChI Key |
KOGUEWQDLWUNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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